4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide
Overview
Description
4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dipropylsulfamoyl group and a 6-methoxyquinolin-8-yl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the 6-methoxyquinoline derivative, followed by the introduction of the benzamide group. The final step involves the sulfonation reaction to attach the dipropylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzamide and quinoline moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides or quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases, due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-methoxyquinolin-8-yl)pentanoic acid
- N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
- 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H
Uniqueness
Compared to similar compounds, 4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(6-methoxyquinolin-8-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-13-26(14-5-2)31(28,29)20-10-8-17(9-11-20)23(27)25-21-16-19(30-3)15-18-7-6-12-24-22(18)21/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFMFUSWIZEFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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